molecular formula C36H34N4O3 B298436 1-[4-(1-adamantyl)phenyl]-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

1-[4-(1-adamantyl)phenyl]-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B298436
M. Wt: 570.7 g/mol
InChI Key: BWFPWCOLEBKVDW-KBVAKVRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1-adamantyl)phenyl]-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism of Action

The mechanism of action of 1-[4-(1-adamantyl)phenyl]-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of various kinases, including AKT, ERK, and JNK, which play a crucial role in cancer cell proliferation and survival. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
1-[4-(1-adamantyl)phenyl]-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(1-adamantyl)phenyl]-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, which makes it an attractive candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound for testing.

Future Directions

There are several future directions for research on 1-[4-(1-adamantyl)phenyl]-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research could focus on optimizing the synthesis method of this compound to make it more efficient and cost-effective. Another area of research could focus on exploring the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies could be conducted to understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.

Synthesis Methods

The synthesis of 1-[4-(1-adamantyl)phenyl]-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been achieved using several methods. One of the most commonly used methods involves the reaction of 4-(1-adamantyl)aniline with 2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrole-3-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with triethylorthoformate and ammonium acetate to obtain the final compound.

Scientific Research Applications

1-[4-(1-adamantyl)phenyl]-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its anti-inflammatory and antioxidant properties.

properties

Product Name

1-[4-(1-adamantyl)phenyl]-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Molecular Formula

C36H34N4O3

Molecular Weight

570.7 g/mol

IUPAC Name

(5E)-1-[4-(1-adamantyl)phenyl]-5-[(2,5-dimethyl-1-quinolin-6-ylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C36H34N4O3/c1-21-12-27(22(2)39(21)30-9-10-32-26(16-30)4-3-11-37-32)17-31-33(41)38-35(43)40(34(31)42)29-7-5-28(6-8-29)36-18-23-13-24(19-36)15-25(14-23)20-36/h3-12,16-17,23-25H,13-15,18-20H2,1-2H3,(H,38,41,43)/b31-17+

InChI Key

BWFPWCOLEBKVDW-KBVAKVRCSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)C67CC8CC(C6)CC(C8)C7

SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)C67CC8CC(C6)CC(C8)C7

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)C67CC8CC(C6)CC(C8)C7

Origin of Product

United States

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